molecular formula C19H21F2N3O B277728 N-(2,4-difluorophenyl)-4-(4-ethylphenyl)-1-piperazinecarboxamide

N-(2,4-difluorophenyl)-4-(4-ethylphenyl)-1-piperazinecarboxamide

Cat. No. B277728
M. Wt: 345.4 g/mol
InChI Key: YDTYVZGDZPAFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-(4-ethylphenyl)-1-piperazinecarboxamide, commonly known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPP is a piperazine derivative that belongs to the class of phenylpiperazines, which are known for their diverse biological activities.

Scientific Research Applications

DFPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit a wide range of biological activities such as antidepressant, anxiolytic, and antipsychotic effects. DFPP has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

Mechanism of Action

The exact mechanism of action of DFPP is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. DFPP has been shown to bind to the 5-HT1A, 5-HT2A, and D2 receptors in the brain, which are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
DFPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior. DFPP has also been shown to reduce the levels of corticosterone, a stress hormone that is associated with anxiety and depression.

Advantages and Limitations for Lab Experiments

DFPP has several advantages as a research tool. It is highly selective for serotonin and dopamine receptors, making it a useful tool for studying the role of these receptors in various biological processes. DFPP is also relatively easy to synthesize, making it readily available for research purposes. However, DFPP has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. DFPP also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research involving DFPP. One area of interest is the development of more potent and selective DFPP analogs that can be used as therapeutic agents for various neurological and psychiatric disorders. Another area of interest is the use of DFPP as a research tool for studying the role of serotonin and dopamine receptors in various biological processes. Finally, the development of new methods for administering DFPP in vivo could lead to more effective treatments for a range of disorders.

Synthesis Methods

DFPP can be synthesized through a multistep process involving the reaction of 2,4-difluoroaniline with 4-ethylbenzoyl chloride followed by the reaction of the resulting intermediate with piperazine. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

properties

Product Name

N-(2,4-difluorophenyl)-4-(4-ethylphenyl)-1-piperazinecarboxamide

Molecular Formula

C19H21F2N3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-(4-ethylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C19H21F2N3O/c1-2-14-3-6-16(7-4-14)23-9-11-24(12-10-23)19(25)22-18-8-5-15(20)13-17(18)21/h3-8,13H,2,9-12H2,1H3,(H,22,25)

InChI Key

YDTYVZGDZPAFAJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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